4-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
Preparation Methods
Synthetic Routes:: A novel transition metal-free method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones has been reported. This method utilizes readily available ethyl bromodifluoroacetate as a fluorine source. The process involves a two-step sequence: N-alkylation by ethyl bromodifluoroacetate followed by in situ hydrolysis of the ester and decarboxylation .
Industrial Production Methods:: Specific industrial production methods for this compound are not widely documented. research and development in this area may yield scalable synthetic routes in the future.
Chemical Reactions Analysis
Reactivity:: 4-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine can participate in various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions at the 4-position.
Oxidation and Reduction Reactions: The difluoromethyl group may be oxidized or reduced under appropriate conditions.
Nucleophilic Substitution: Alkyl halides, bases (e.g., NaOH, KOH).
Oxidation: Oxidizing agents (e.g., DMSO, mCPBA).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4).
Major Products:: The major products depend on the specific reaction conditions. For example, nucleophilic substitution could yield N-substituted derivatives, while oxidation or reduction may modify the difluoromethyl group.
Scientific Research Applications
Medicinal Chemistry: As a bioisostere, it can enhance drug properties (e.g., membrane permeability, binding affinity) .
Imaging Agents: Incorporation of fluorinated moieties for PET and MRI imaging .
Mechanism of Action
The exact mechanism of action remains an active area of research. its lipophilic nature and unique physicochemical properties likely contribute to its effects.
Comparison with Similar Compounds
While direct analogs are scarce, comparing it to other pyridine derivatives (with or without fluorine substitutions) highlights its distinct features.
Properties
Molecular Formula |
C14H10F2N2 |
---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
4-(difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H10F2N2/c15-13(16)10-6-7-17-14-12(10)11(8-18-14)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) |
InChI Key |
ADSWEEOYHWDBCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=NC=CC(=C23)C(F)F |
Origin of Product |
United States |
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